Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-8-16(9-12(2)19-11)10-13-4-6-14(7-5-13)15(17)18-3/h4-7,11-12H,8-10H2,1-3H3/t11-,12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBXNPWHLYVIKR-TXEJJXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of automated systems and stringent quality control measures ensures the consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, leading to the formation of different ester derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base
Major Products
The major products formed from these reactions include various benzoate derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate serves as a valuable reagent in organic synthesis. It is utilized for creating more complex organic compounds through various chemical reactions such as:
- Esterification : The compound can be synthesized via the esterification of benzoic acid derivatives with methanol.
- Nucleophilic Substitution : It can participate in nucleophilic substitution reactions at the ester functional group to form diverse derivatives.
Research indicates potential biological activities of this compound, particularly its interactions with biological molecules. Studies have explored its effects on enzyme activity and receptor binding, suggesting possible therapeutic applications.
Pharmaceutical Development
This compound is being investigated for its potential as a precursor in pharmaceutical synthesis. Its unique structure may confer specific pharmacological properties that could be harnessed in drug development.
Industrial Applications
In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its versatility allows for various modifications to suit different industrial processes.
Chemical Reactions
This compound can undergo several types of reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or oxidized derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Forms alcohols from the ester | Lithium aluminum hydride |
| Substitution | Produces different ester derivatives | Alkyl halides in presence of a base |
Anticancer Research
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, compounds with similar morpholine structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties .
Drug Development
In drug formulation studies, this compound has been evaluated for its role in enhancing drug solubility and bioavailability due to its unique chemical characteristics .
Mechanism of Action
The mechanism of action of Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a benzene ring and an ester functional group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Methyl 4-methylbenzoate: Contains a methyl group on the benzene ring in addition to the ester functional group.
Uniqueness
Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate is unique due to the presence of the morpholine derivative, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler benzoate esters and contributes to its specific applications in research and industry.
Biological Activity
Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate, with the molecular formula C15H21NO3 and CAS number 1335220-64-8, is a compound that has garnered interest in various fields of scientific research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a benzoate ester and a morpholine ring. This structural configuration is believed to influence its biological interactions and efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 g/mol |
| CAS Number | 1335220-64-8 |
| IUPAC Name | This compound |
| Appearance | White to off-white solid |
The biological activity of this compound is attributed to its ability to interact with various biomolecules. It may exert effects by modulating enzyme activity or binding to specific receptors. The exact molecular targets remain an area of ongoing research.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. For instance, in vitro assessments indicated that this compound exhibits varying degrees of cytotoxicity depending on the concentration and type of cell line tested.
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| HEK293 (kidney) | 11 | ~50 |
| CACO2 (colon) | 3.7 | ~30 |
| B16F10 (melanoma) | 20 | ~40 |
These findings suggest that while this compound can reduce cell viability significantly at higher concentrations, it may also possess selective toxicity towards certain cancer cell lines.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes. For example, studies have shown that this compound can inhibit mushroom tyrosinase activity, which is crucial for melanin production. The inhibition kinetics were analyzed using Lineweaver-Burk plots, revealing a competitive inhibition mechanism.
Case Studies
- Anticancer Activity : A study focused on the effects of this compound on B16F10 melanoma cells demonstrated that the compound could significantly inhibit cellular tyrosinase activity when combined with other agents like IBMX and α-MSH.
- Neurotoxicity Assessment : Another investigation assessed the neurotoxic potential of this compound using neuronal cell lines. Results indicated that at lower concentrations, it did not exhibit significant toxicity but showed adverse effects at higher doses.
Applications in Research and Industry
This compound is being explored for various applications:
- Medicinal Chemistry : As a precursor in synthesizing pharmaceutical compounds.
- Biological Research : Investigated for its interactions with biomolecules and potential therapeutic properties.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate, and how is structural confirmation achieved?
The compound is synthesized via the Mannich reaction , where 2,6-dimethylmorpholine reacts with a benzoate derivative containing a reactive methylene group in the presence of formaldehyde. For example, analogous methods involve reacting 4-substituted benzoates with morpholine derivatives under mild heating (70°C) in acetonitrile with K₂CO₃ and KI as catalysts . Post-synthesis purification typically employs flash column chromatography (e.g., chloroform as eluent) . Structural confirmation relies on ¹H NMR and HRMS to verify the integration of morpholine protons (δ ~2.4–3.8 ppm for cis-dimethylmorpholine) and molecular ion peaks .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound’s acute toxicity profile (Category 4 for oral, dermal, and inhalation routes) necessitates strict PPE protocols , including gloves, lab coats, and fume hood use. Contamination risks require immediate deactivation with absorbents (e.g., vermiculite) and disposal via hazardous waste channels .
Q. How can researchers differentiate cis-2,6-dimethylmorpholine isomers in spectroscopic analysis?
The cis configuration of the morpholine ring is confirmed by NOESY NMR , where spatial proximity between axial methyl groups (C2 and C6) generates cross-peaks. In contrast, trans isomers lack these interactions. Additionally, coupling constants (J values) in ¹H NMR for adjacent protons on the morpholine ring provide stereochemical clues .
Advanced Research Questions
Q. How can low yields in the Mannich reaction step be addressed during synthesis?
Low yields may arise from incomplete formaldehyde activation or steric hindrance at the methylene bridge. Optimization strategies include:
- Solvent modulation : Replacing acetonitrile with DMF to enhance nucleophilicity.
- Catalyst tuning : Using phase-transfer catalysts (e.g., TBAB) to improve reaction kinetics.
- Temperature gradients : Gradual heating (50°C → 80°C) to minimize side reactions .
Q. How do computational tools aid in predicting viable synthetic routes for novel derivatives of this compound?
Tools like PISTACHIO and REAXYS leverage reaction databases to prioritize precursors and pathways. For example, retrosynthetic analysis identifies 4-(chloromethyl)benzoate and cis-2,6-dimethylmorpholine as key intermediates. Machine learning models (e.g., Template_relevance) rank feasible routes based on historical success rates .
Q. How should contradictory spectroscopic data across studies be resolved?
Discrepancies in NMR or MS data often stem from solvent effects , impurities , or isomeric mixtures . Mitigation includes:
- Multi-technique validation : Cross-checking with IR, X-ray crystallography (if crystalline), or 2D NMR (COSY, HSQC).
- Purification rigor : Re-crystallization or HPLC to isolate pure isomers .
Q. What strategies optimize the compound’s stability during long-term storage?
Stability studies recommend:
- Lyophilization : For hygroscopic batches.
- Inert atmosphere storage : Argon-filled vials to prevent oxidation.
- Temperature control : –20°C for >6-month stability, validated via periodic HPLC-UV purity checks .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ester group.
- Characterization : Include elemental analysis (C, H, N) to complement spectroscopic data.
- Safety : Pre-screen toxicity using in silico tools (e.g., TEST software) before in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
